molecular formula C18H24N4O4 B5438938 N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide

N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide

Cat. No. B5438938
M. Wt: 360.4 g/mol
InChI Key: XLOITJLFHPMDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyridine ring . The molecule also contains a cyclopentyl group, a methoxy group, and a succinamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyridine core is a bicyclic system, which can contribute to the rigidity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Mechanism of Action

The mechanism of action of this compound is not clear without additional information. If this compound is biologically active, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its biological activity, if any. If it shows promising activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

N'-[(6-cyclopentyl-2-methoxy-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-26-17-11(9-20-16(24)7-6-15(19)23)8-13-14(21-17)10-22(18(13)25)12-4-2-3-5-12/h8,12H,2-7,9-10H2,1H3,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOITJLFHPMDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1CNC(=O)CCC(=O)N)C(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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